Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid is a specialized derivative of amino acids, particularly designed for applications in peptide synthesis. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential in solid-phase peptide synthesis (SPPS) as it prevents unwanted reactions at the amino group during the synthesis process. The trifluoromethylphenyl side chain enhances the compound's hydrophobicity and can influence the biological activity of peptides synthesized from it .
This compound can be sourced from various chemical suppliers and is classified under fluorinated amino acids. Its chemical structure includes a chiral center, making it a valuable building block in the synthesis of enantiomerically pure peptides. The presence of the trifluoromethyl group is significant for its potential applications in medicinal chemistry and drug development .
The synthesis of Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid typically involves several steps:
The molecular formula of Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid is . Its structure includes:
The compound's three-dimensional structure can be represented using molecular modeling software to visualize its spatial arrangement and interactions with other molecules .
Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid participates in several key chemical reactions:
The mechanism of action for Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid primarily revolves around its role as a building block in peptide synthesis. The Fmoc group protects the amino functionality during assembly, preventing premature reactions. Once the desired peptide sequence is formed, deprotection allows for further modifications or biological interactions, thus facilitating various applications in biochemical research and drug development .
Relevant data regarding these properties can be obtained from supplier databases and chemical literature to ensure proper handling and application .
Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid has various scientific applications:
The incorporation of fluorinated amino acids like this compound into peptides can significantly alter their pharmacokinetic properties, making them valuable tools in drug design and development .
The synthesis of enantiomerically pure Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid leverages dynamic kinetic resolution (DKR) as a scalable alternative to enzymatic methods. This approach circumvents the inherent 50% yield limitation of traditional resolution by enabling in situ racemization of the unwanted enantiomer. The core mechanism employs Ni(II) complexes derived from chiral tridentate Schiff base ligands, such as (S)-4 (Figure 1), which facilitate simultaneous racemization and stereoselective crystallization [5].
Table 1: Key Ligands and Conditions for DKR of Trifluoromethylphenyl Pentanoic Acid Precursors
Ligand | Base | Ni(II) Source | Reaction Time | de (%) | Yield (%) |
---|---|---|---|---|---|
(S)-4 | K₂CO₃ | NiCl₂ | 24 h | 99.5 | 97.0 |
Alternative Ligands | NaOMe | Ni(OAc)₂ | 48 h | <80 | 60–75 |
Critical optimizations include:
Asymmetric alkylation of glycine equivalents offers an alternative route to Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid precursors. The glycine Ni(II) complex (S)-5 undergoes alkylation with 3-(trifluoromethyl)benzyl halides, but faces significant challenges:
Table 2: Alkylation vs. DKR Approaches for Target Amino Acid Synthesis
Parameter | Alkylation Approach | DKR Approach |
---|---|---|
Diastereoselectivity | 84% de (optimized) | 99.5% de |
Key Byproducts | Bis-alkylated products, 4-phenylquinazoline | None significant |
Scalability | Limited to ~1 g due to homogenization issues | >20 g demonstrated |
Oxidative Degradation | Up to 15% yield loss | Negligible |
Critical limitations include:
Scaling Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid synthesis introduces engineering and chemical challenges:
Homogenization Barriers:
Oxidative Byproduct Management:
Table 3: Process Parameters for Scalable Synthesis
Parameter | Optimal DKR Conditions | Alkylation Pitfalls |
---|---|---|
Scale Demonstrated | 38.7 g | 1 g |
Solvent | MeOH (non-degassed) | DMF (anhydrous/deoxygenated) |
Critical Impurity | None | 4-Phenylquinazoline (9) |
Yield Penalty at Scale | <3% | 15–40% |
Acetic Acid Contamination: Fmoc-amino acid building blocks containing >0.02% acetic acid cause chain termination in SPPS. Rigorous GC-MS monitoring during Fmoc protection is essential to maintain purity [1].
The final synthetic step involves incorporating the preformed (S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid into SPPS via Fmoc protection. Key considerations:
Fmoc Protection Protocol:
Critical Side Reactions:
Table 4: Protecting Group Strategies for SPPS Integration
Amino Acid Site | Standard PG | Enhanced PG for CF₃-Phenyl Analogs | Benefit |
---|---|---|---|
Nα-Amine | Fmoc | Fmoc | Base-labile, UV-monitored |
Asp/Glu Side Chain | tBu | 2,4,6-Trimethoxybenzyl (Tmob) | Suppresses aspartimide |
Arg Side Chain | Pbf | Pmc or Mtr | Reduces guanidino side reactions |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5